
3-((Trifluoromethyl)thio)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trifluoromethyl)thio)aniline hydrochloride is an organic compound with the molecular formula C7H6F3NS·HCl It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a trifluoromethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)aniline hydrochloride typically involves the reaction of 3-aminobenzotrifluoride with sulfur sources under specific conditions. One common method involves the use of trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction can be carried out in a solvent such as acetone, with the addition of anhydrous hydrogen chloride gas to precipitate the hydrochloride salt . The solid product is then filtered, washed, and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trifluoromethyl)thio)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-((Trifluoromethyl)sulfinyl)aniline or 3-((Trifluoromethyl)sulfonyl)aniline .
Applications De Recherche Scientifique
3-((Trifluoromethyl)thio)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-((Trifluoromethyl)thio)aniline hydrochloride involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: An isomer where the trifluoromethyl group is directly attached to the aromatic ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the para position relative to the amino group.
3-(Trifluoromethylthio)phenol: A compound where the amino group is replaced by a hydroxyl group.
Uniqueness
3-((Trifluoromethyl)thio)aniline hydrochloride is unique due to the presence of both the trifluoromethylthio group and the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7ClF3NS |
|---|---|
Poids moléculaire |
229.65 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfanyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NS.ClH/c8-7(9,10)12-6-3-1-2-5(11)4-6;/h1-4H,11H2;1H |
Clé InChI |
DIDFVNVFNULXBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
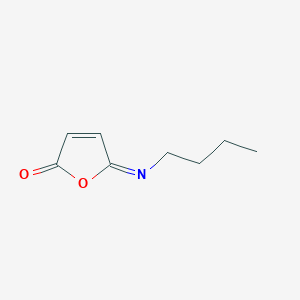
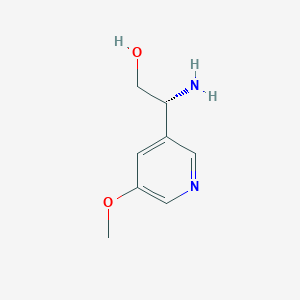
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
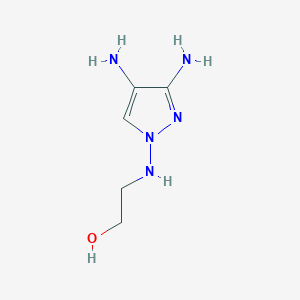
![2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One](/img/structure/B12856590.png)
![(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12856599.png)
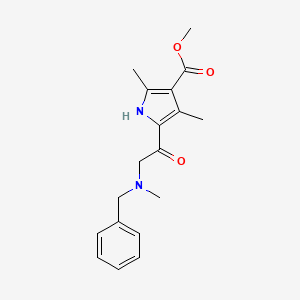
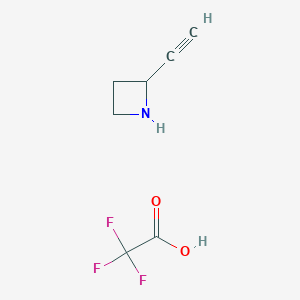


![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)
